(4-Hydroxyphenyl)carbamothioic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92903-52-1 |
|---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(4-hydroxyphenyl)carbamothioic S-acid |
InChI |
InChI=1S/C7H7NO2S/c9-6-3-1-5(2-4-6)8-7(10)11/h1-4,9H,(H2,8,10,11) |
InChI Key |
DSFUUKQWELUESV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)S)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxyphenyl Carbamothioic Acid and Its Derivatives
Direct Synthesis Approaches to N-Arylthiocarbamates
Direct synthetic methods offer a straightforward pathway to N-arylthiocarbamates, often involving the reaction of readily available starting materials.
Reaction of Aromatic Amines with Carbon Disulfide and Alkyl Halides
A traditional and versatile method for the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide. This initial reaction forms a dithiocarbamate (B8719985) salt, which can then be reacted with an alkyl halide to yield the corresponding dithiocarbamate ester. While this method is well-established for dithiocarbamates, its direct application to S-aryl thiocarbamates like (4-Hydroxyphenyl)carbamothioic acid is less common. However, variations of this approach can be adapted. For instance, in an aqueous medium, the reaction of amines and carbon disulfide with α,β-unsaturated compounds can proceed efficiently without a catalyst at room temperature. acs.org This highlights the potential for developing greener synthetic routes.
Alternative One-Pot Procedures for Thiocarbamate Formation
Several one-pot procedures have been developed to streamline the synthesis of thiocarbamates, offering advantages in terms of efficiency and reduced waste.
One notable method involves the use of bis(trichloromethyl) carbonate (BTC) as a phosgene (B1210022) equivalent. tandfonline.com This approach allows for the synthesis of thiocarbamates from thiophenols and amines under mild conditions. tandfonline.com The reaction can proceed via two routes: either by first reacting the amine with BTC, or by reacting the thiophenol with BTC to form a thiochloroformate intermediate, which then condenses with the amine. The latter route generally provides better yields. tandfonline.com
Another innovative one-pot synthesis utilizes the Mitsunobu reagent (DEAD/Ph3P) and gaseous carbon dioxide. organic-chemistry.org This method allows for the efficient synthesis of S-alkyl thiocarbamates from thiols and amines at room temperature. organic-chemistry.org It avoids the use of hazardous reagents like phosgene and offers high yields and selectivity. organic-chemistry.org
Furthermore, a novel one-pot, two-step synthesis of S-alkyl thiocarbamates has been reported using trichloroacetyl chloride. researchgate.net This method is advantageous as it does not require complex starting materials and proceeds in high yields. researchgate.net
| One-Pot Method | Reagents | Key Advantages | Reference |
| BTC Method | Bis(trichloromethyl) carbonate, Thiophenol, Amine | Mild conditions, good yields | tandfonline.com |
| Mitsunobu Protocol | DEAD/Ph3P, CO2, Thiol, Amine | Mild, efficient, high-yielding, avoids toxic reagents | organic-chemistry.org |
| Trichloroacetyl Chloride Method | Trichloroacetyl chloride, Thiol, Amine | Simple starting materials, high yields | researchgate.net |
| N-Formamide Conversion | p-Toluene sulfonyl chloride, Sulfoxide (B87167), N-Formamide | Avoids isolation of isocyanide intermediate | researchgate.net |
Indirect Synthetic Routes via Rearrangement Reactions
Indirect routes, particularly those involving rearrangement reactions, provide a powerful tool for accessing specific isomers of thiocarbamates that may be difficult to obtain through direct synthesis.
Newman-Kwart Rearrangement of O-Aryl Thiocarbamates
The Newman-Kwart rearrangement (NKR) is a cornerstone of thiocarbamate synthesis, involving the thermal intramolecular migration of an aryl group from the oxygen atom to the sulfur atom of an O-aryl thiocarbamate to form an S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org This reaction is a key step in the conversion of phenols to thiophenols. wikipedia.orgorganic-chemistry.org The process typically begins with the formation of an O-aryl thiocarbamate from a phenol (B47542) and a thiocarbamoyl chloride. wikipedia.org Subsequent heating induces the rearrangement to the S-aryl thiocarbamate, which can then be hydrolyzed to the desired thiophenol. wikipedia.org
The reaction generally requires high temperatures, often between 200 and 300 °C. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring can facilitate the rearrangement, allowing for lower reaction temperatures. organic-chemistry.orgrsc.org Conversely, electron-donating groups necessitate higher temperatures. thieme-connect.com A significant observation is that the starting O-aryl thiocarbamate must have two N-substituents; otherwise, elimination to form an isocyanate occurs instead of rearrangement. organic-chemistry.orgthieme-connect.com
Mechanistic Investigations of Rearrangement Pathways
The mechanism of the Newman-Kwart rearrangement is generally accepted to be a concerted, intramolecular process that proceeds through a four-membered cyclic transition state. wikipedia.org This is supported by kinetic studies showing first-order kinetics and a large negative entropy of activation. organic-chemistry.org The driving force for this rearrangement is the formation of a thermodynamically more stable carbon-oxygen double bond at the expense of a carbon-sulfur double bond. organic-chemistry.orgjk-sci.com
Computational studies using density functional theory have provided further insights into the reaction mechanism, confirming the spirocyclic transition state. rsc.org These studies have also highlighted the zwitterionic nature of the transition state, where negative charge is delocalized on the aromatic ring. rsc.org This explains the accelerating effect of electron-withdrawing substituents. rsc.org
Catalytic Synthesis Protocols
To overcome the high temperatures required for the traditional Newman-Kwart rearrangement, catalytic methods have been developed.
Palladium catalysis has been shown to significantly reduce the reaction temperature of the NKR to as low as 100 °C. organic-chemistry.orgkuleuven.beresearchgate.net Mechanistic studies, including kinetic and isotopic labeling experiments, suggest that the palladium-catalyzed reaction proceeds through an oxidative addition to a Pd-S coordinated complex, followed by an intermolecular exchange of aryl and thiocarbamate moieties. kuleuven.be
Photoredox catalysis offers an even milder alternative, enabling the rearrangement to occur at ambient temperatures. wikipedia.orgjk-sci.com These catalytic advancements have made the Newman-Kwart rearrangement a more practical and accessible method for a wider range of substrates. organic-chemistry.org
Palladium-Catalyzed Thiocarbamate Synthesis
Palladium catalysis provides a facile route for the formation of thiocarbamates. One notable method involves the reaction of a disulfide, an amine, and carbon monoxide in the presence of a palladium complex. This process yields thiocarbamates in moderate to good yields nih.gov. While this specific reaction produces a range of thiocarbamates, its adaptation for the direct synthesis of this compound would involve the use of a suitable aminophenol precursor.
Further research into palladium-catalyzed reactions highlights their utility in functionalizing phenols. For instance, palladium catalysts have been successfully employed for the reductive coupling of phenols with anilines and amines to produce cyclohexylamines rsc.org. Additionally, palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins demonstrates the versatility of this metal in activating the phenolic C-H bond nih.govuky.edu. These examples underscore the potential of palladium catalysis in reactions involving phenolic compounds, a key structural feature of this compound. A desilylative acetoxylation of (trimethylsilyl)arenes catalyzed by palladium(II) acetate (B1210297) also presents a viable pathway to phenol derivatives, which could serve as precursors organic-chemistry.org.
Selenium-Catalyzed Carbonylation Approaches
Selenium-catalyzed carbonylation represents a promising and environmentally benign method for synthesizing thiocarbamates researchgate.net. This "one-pot" approach often exhibits high atomic economy researchgate.net. One such method describes the synthesis of thiocarbamates from nitroarenes, carbon monoxide, and thiols, assisted by triethylamine (B128534) in a solvent-free system thieme-connect.com. This process is advantageous as nitroarenes are often more cost-effective than the corresponding anilines thieme-connect.com.
Another selenium-catalyzed approach involves the oxidative carbonylation of anilines and thiols with carbon monoxide and oxygen to afford thiocarbamates researchgate.net. This reaction can proceed under ambient temperature and solvent-free conditions researchgate.net. Furthermore, selenium catalysis can be used to produce phenylcarbamates from the oxidative carbonylation of aniline (B41778) with alcohols, using oxygen as the oxidant sioc-journal.cn. These carbamate (B1207046) products can then be further functionalized. The direct application to this compound would necessitate the use of 4-aminophenol (B1666318) as the starting amine.
Synthesis of Structural Analogs and Precursors
The synthesis of this compound relies on the availability of key precursors and an understanding of the synthesis of related structural scaffolds.
Preparation of Related Hydroxyphenyl Compounds
A variety of synthetic methods are available for preparing hydroxyphenyl compounds, which are crucial precursors. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives can be synthesized starting from 4-aminophenol, which reacts with methyl acrylate (B77674) or acrylic acid nih.gov. Another strategy involves the synthesis of 4-hydroxyphenylacetic acid from 4-aminophenylacetic acid via diazotization and subsequent hydrolysis, with yields around 85% chemicalbook.com. Alternatively, it can be prepared by the ether cleavage of 4-methoxyphenylacetic acid using boron tribromide chemicalbook.com. A different route to 4-hydroxyphenylacetic acid starts from phenol, which undergoes a Friedel-Crafts reaction to form 4-hydroxyacetophenone, followed by the Willgerodt-Kindler reaction google.com.
The synthesis of N-(4'-hydroxyphenyl)acetamide esters has also been reported, involving the reaction of an acyl halide with N-(4'-hydroxyphenyl)acetamide google.com. Furthermore, derivatives of 4-hydroxybiphenyl can be prepared through the reaction of the parent compound with various alkyl halides in the presence of potassium carbonate researchgate.net. The synthesis of 2-(hydroxyphenyl)benzoxazoles via the condensation of o-aminophenol with hydroxybenzoic acids also provides a route to functionalized hydroxyphenyl structures mdpi.com.
Synthetic Strategies for Thiocarbamate Scaffolds
Multiple synthetic strategies exist for constructing the thiocarbamate core. A general overview of these methods includes the hydrolysis or alcoholysis of thiocyanates, rearrangement reactions, the use of phosgene derivatives, and the carbonylation of nitro compounds or amines researchgate.net.
One classic method is the Riemschneider thiocarbamate synthesis , which converts alkyl or aryl thiocyanates into thiocarbamates under acidic conditions followed by hydrolysis wikipedia.org. However, this reaction is not efficient for phenols sensitive to concentrated acid wikipedia.org.
More contemporary methods include a transition-metal-free synthesis via a thiol-dioxazolone modified Lossen rearrangement, which can be performed in green solvents rsc.org. Another modern approach allows for the direct synthesis of thiocarbamates from Boc-protected amines and thiols, using tert-butoxide lithium as a base, thus avoiding toxic reagents and metal catalysts nih.gov.
Specific examples of thiocarbamate synthesis include the preparation of N-((4-acetylphenyl)carbamothioyl)pivalamide. This involves the reaction of pivaloyl isothiocyanate (formed from pivaloyl chloride and potassium thiocyanate) with 4-aminoacetophenone nih.gov. Additionally, 4-hydroxy-N-ethoxycarbonylthiobenzamides can be synthesized through the reaction of ethoxycarbonyl isothiocyanate with phenols in the presence of aluminum chloride researchgate.net.
Interactive Data Table: Synthetic Methodologies for Thiocarbamates
| Method | Catalyst/Reagent | Starting Materials | Key Features | Reference(s) |
| Palladium-Catalyzed Synthesis | Palladium complex | Disulfide, Amine, Carbon Monoxide | Facile, Moderate to good yields | nih.gov |
| Selenium-Catalyzed Carbonylation | Selenium, Triethylamine | Nitroarene, Carbon Monoxide, Thiol | One-pot, Solvent-free, Cost-effective starting materials | thieme-connect.com |
| Riemschneider Synthesis | Acid (e.g., Sulfuric Acid) | Alkyl/Aryl Thiocyanate | Classic named reaction, Not ideal for acid-sensitive phenols | wikipedia.org |
| Lossen Rearrangement | Dioxazolone, Thiol | - | Transition-metal-free, Green solvents | rsc.org |
| Boc-Amine Method | tert-Butoxide Lithium | Boc-protected Amine, Thiol | Metal-free, Avoids toxic reagents | nih.gov |
Interactive Data Table: Synthesis of Hydroxyphenyl Precursors
| Target Compound | Starting Material(s) | Key Reagents/Conditions | Reference(s) |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | 4-Aminophenol, Methyl acrylate/Acrylic acid | Reflux | nih.gov |
| 4-Hydroxyphenylacetic acid | 4-Aminophenylacetic acid | Diazotization (NaNO₂, H₂SO₄), Hydrolysis | chemicalbook.com |
| 4-Hydroxyphenylacetic acid | 4-Methoxyphenylacetic acid | Boron tribromide (BBr₃) | chemicalbook.com |
| N-(4'-hydroxyphenyl)acetamide esters | N-(4'-hydroxyphenyl)acetamide, Acyl halide | Pyridine | google.com |
| 4-Hydroxybiphenyl derivatives | 4-Hydroxybiphenyl, Alkyl halide | Potassium carbonate (K₂CO₃) | researchgate.net |
Advanced Chemical Reactivity and Transformation Studies of 4 Hydroxyphenyl Carbamothioic Acid Derivatives
Nucleophilic Substitution Reactions Involving the Thiocarbonyl Group
The thiocarbonyl group (C=S) in (4-Hydroxyphenyl)carbamothioic acid derivatives is a key site for nucleophilic attack. Compared to its carbonyl (C=O) counterpart, the C=S double bond has a lower dissociation energy, making the thiocarbonyl group more reactive towards nucleophiles. britannica.comcaltech.edu This increased reactivity is attributed to the less efficient orbital overlap between the carbon 2p and sulfur 3p orbitals. caltech.edu
Nucleophilic substitution at the thiocarbonyl carbon can proceed through an addition-elimination mechanism, similar to that of carboxylic acid derivatives. A variety of nucleophiles, including amines, thiols, and alcohols, can displace the leaving group attached to the thiocarbonyl carbon. For instance, the reaction of S-alkyl thiocarbamates with amines can lead to the formation of ureas, while reaction with thiols can result in the synthesis of dithiocarbamates. organic-chemistry.org
The reactivity of the thiocarbonyl group is also influenced by the nature of the substituents on the nitrogen and sulfur atoms. Electron-withdrawing groups can enhance the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.
Hydrolysis and Decomposition Pathways
The stability of this compound and its derivatives is a critical consideration in their synthesis and application. These compounds can undergo hydrolysis under both acidic and basic conditions, leading to their decomposition.
Under acidic conditions, the decomposition of dithiocarbamates, which share structural similarities with the studied compound, has been shown to proceed through protonation of the nitrogen atom, followed by the breakdown of the C-N bond. nih.gov The rate of this decomposition is dependent on the pH of the solution. nih.gov For thiocarbamic acids, the decomposition can lead to the formation of the corresponding amine, carbonyl sulfide, and a thiol.
The stability is also influenced by the substituents on the aromatic ring and the nitrogen atom. The presence of the hydroxyl group on the phenyl ring can affect the electronic properties of the molecule and, consequently, its susceptibility to hydrolysis.
Electrophilic Aromatic Substitution on the Hydroxyphenyl Ring
The hydroxyphenyl ring in this compound is susceptible to electrophilic aromatic substitution reactions. The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director, while the carbamothioic acid group's directing effect is more complex. lkouniv.ac.in The -NH-C(=S)OH group's influence will depend on a combination of resonance and inductive effects. The nitrogen atom's lone pair can participate in resonance, donating electron density to the ring and favoring ortho and para substitution. However, the thiocarbonyl group is electron-withdrawing, which can deactivate the ring. quora.com
It is important to consider that under strongly acidic conditions, the nitrogen of the carbamothioic acid group could be protonated, which would significantly alter its directing effect, making it a meta-director. libretexts.org
Carbolithiation Reactions and Aryl Migration
The thiocarbamate group can act as a directed metalation group (DMG), facilitating the lithiation of the aromatic ring at the ortho position. wikipedia.orgbaranlab.org This process, known as directed ortho-metalation (DoM), involves the coordination of an organolithium reagent, such as n-butyllithium, to the heteroatom of the DMG (in this case, the oxygen or sulfur of the thiocarbamate), which directs the deprotonation of the adjacent ortho-proton. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles, allowing for the regioselective functionalization of the aromatic ring. wikipedia.org
Furthermore, lithiated N-aryl thiocarbamates can undergo N to C aryl migration. acs.orgacs.org This rearrangement involves the transfer of the aryl group from the nitrogen atom to the adjacent carbon atom, leading to the formation of a new C-C bond and a tertiary thiol derivative after workup. acs.orgacs.orgnih.gov The efficiency and stereospecificity of this migration are influenced by the reaction conditions and the nature of the substituents. acs.orgrsc.orgscispace.com These carbolithiation and aryl migration reactions provide powerful synthetic tools for the construction of complex molecular architectures. acs.orgacs.orgnih.gov
Derivatization for Functional Group Interconversion
Formation of Esters and Amides
The carbamothioic acid functionality can be readily converted into other functional groups. Esterification can be achieved by reacting the corresponding thiocarbamate with an alcohol, often under basic or acidic conditions. S-alkyl thiocarbamates can be synthesized from thiols and amines using carbon dioxide in a Mitsunobu-based protocol. organic-chemistry.org
Amide bond formation is a crucial transformation in organic synthesis. researchgate.net Thiocarboxylic acids can be converted to amides by reaction with amines. nih.gov This transformation can sometimes occur spontaneously or be facilitated by electrosynthesis, avoiding the need for coupling reagents. nih.govresearchgate.net The reaction likely proceeds through the formation of a disulfide intermediate. nih.govresearchgate.net Another approach involves the in-situ formation of a thioester, which then reacts with an amine to yield the corresponding amide. nih.gov
Modifications at the Hydroxyl Group
The phenolic hydroxyl group in this compound derivatives can be modified through various reactions, such as alkylation or acylation. These transformations are often performed to protect the hydroxyl group during subsequent synthetic steps or to introduce new functionalities. researchgate.net
Protection of the hydroxyl group can be achieved using a variety of protecting groups. For instance, it can be converted to an ether by reaction with an alkyl halide in the presence of a base. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. For catechols, which have two adjacent hydroxyl groups, selective protection can be achieved using reagents like diphenyl carbonate to form a cyclic carbonate. mdpi.com This allows for the differential functionalization of multiple hydroxyl groups within the same molecule. mdpi.com The protected hydroxyl group can be deprotected under specific conditions to regenerate the phenol (B47542).
Computational Chemistry and Theoretical Investigations of 4 Hydroxyphenyl Carbamothioic Acid
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights4.3.1. CoMFA and CoMSIA Analyses
Further research and publication of computational studies on (4-Hydroxyphenyl)carbamothioic acid are necessary before a comprehensive article on this topic can be produced.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics simulations further investigate the physical movements of atoms and molecules in the complex over time.
Currently, there is no published data from molecular docking studies to predict the specific binding modes and affinities of this compound with any macromolecular targets. Such studies would typically involve docking the compound into the active sites of various proteins to identify potential biological targets and to quantify the strength of the interaction, often expressed as a binding energy or affinity value.
Table 1: Predicted Binding Affinities of this compound with Various Macromolecular Targets (No data available in current literature)
| Macromolecular Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
Following molecular docking, molecular dynamics simulations are used to assess the stability of the predicted protein-ligand complex. These simulations can reveal how the ligand and protein move and interact over a period of time, providing insights into the durability of the binding. There are currently no available reports of molecular dynamics simulations performed on complexes involving this compound.
Table 2: Summary of Molecular Dynamics Simulation Studies on this compound-Protein Complexes (No data available in current literature)
| Protein-Ligand Complex | Simulation Time (ns) | Key Findings on Complex Stability | RMSD Fluctuation Range (Å) |
|---|---|---|---|
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydroxyphenyl Carbamothioic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering profound insights into the chemical environment of individual atoms. For (4-Hydroxyphenyl)carbamothioic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Anisotropy Studies
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are characterized by distinct signals corresponding to the aromatic protons of the p-hydroxyphenyl group and the protons associated with the carbamothioic acid moiety.
The ¹H NMR spectrum is expected to exhibit a characteristic AA'BB' spin system for the para-substituted benzene (B151609) ring. The protons ortho to the hydroxyl group (H-2 and H-6) are anticipated to resonate at a different chemical shift compared to the protons meta to the hydroxyl group (H-3 and H-5) due to the differing electronic effects of the hydroxyl and carbamothioylamino substituents. The phenolic proton (OH) and the amine protons (NH) of the carbamothioic acid group are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents on the benzene ring. The carbon atom attached to the hydroxyl group (C-4) is expected to be significantly deshielded, while the carbon of the thiocarbonyl group (C=S) in the carbamothioic acid moiety is a key diagnostic signal, typically appearing in the downfield region of the spectrum. Studies on related thiourea (B124793) derivatives show that the C=S carbon resonates in the range of 160-180 ppm acs.orgnih.gov.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2, H-6 | 7.0 - 7.3 | 115.0 - 117.0 |
| H-3, H-5 | 6.7 - 6.9 | 128.0 - 130.0 |
| OH | 9.0 - 10.0 | - |
| NH | 8.0 - 9.0 | - |
| C-1 | - | 130.0 - 132.0 |
| C-4 | - | 155.0 - 157.0 |
| C=S | - | 175.0 - 185.0 |
Note: The predicted chemical shifts are based on data from structurally similar compounds and are subject to variation based on solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks would be observed between the ortho and meta protons of the aromatic ring (H-2/H-3 and H-5/H-6), confirming their connectivity within the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show correlations between H-2/C-2, H-6/C-6, H-3/C-3, and H-5/C-5, allowing for the unambiguous assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the NH proton to the C=S carbon and the aromatic C-1 carbon would confirm the connectivity of the carbamothioic acid group to the phenyl ring. Similarly, correlations from the aromatic protons to the surrounding carbons would further solidify the structural assignment. 2D NMR studies on related thiourea derivatives have demonstrated the power of these techniques in establishing their complex structures nih.govresearchgate.net.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups. The broad O-H stretching vibration of the phenolic hydroxyl group is anticipated in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the amine group in the carbamothioic acid moiety are also expected in a similar region, often appearing as one or two sharp bands.
A crucial band for this molecule is the C=S (thione) stretching vibration. In dithiocarbamates and thiourea derivatives, the C=S stretch is often observed in the region of 1000-1200 cm⁻¹ biotech-asia.orgnih.gov. Another significant absorption is the C-N stretching vibration of the thiocarbamoyl group, which typically appears in the range of 1470-1520 cm⁻¹ researchgate.net. The aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region, and the C-O stretching of the phenol (B47542) group is expected around 1200-1260 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200 - 3600 (broad) |
| Amine N-H | Stretching | 3100 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Thiocarbonyl C=S | Stretching | 1000 - 1200 |
| Carbamoyl (B1232498) C-N | Stretching | 1470 - 1520 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Phenolic C-O | Stretching | 1200 - 1260 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing vibrations of the C=S bond and the aromatic ring. The symmetric stretching vibrations of the aromatic ring are often strong in Raman spectra. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, may show a more intense band in the Raman spectrum. Studies on thiourea derivatives have shown characteristic Raman bands for N-C-N symmetric stretching and C=S vibrations researchgate.netrsc.org.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-N bond and the C-S bond. A prominent fragment would be the 4-hydroxyphenyl isothiocyanate ion or the 4-aminophenol (B1666318) ion, resulting from the cleavage of the carbamothioic acid moiety. The fragmentation of related N,N'-diarylthiourea derivatives has been studied, providing insights into the expected fragmentation pathways nih.govtsijournals.com. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments with high accuracy. Tandem mass spectrometry (MS/MS) studies on related phenolic compounds have been used to identify and quantify them in complex mixtures nih.gov.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. The theoretical exact mass of this compound, with the molecular formula C₇H₇NO₂S, is calculated to be 169.01975 Da.
The power of HRMS lies in its ability to differentiate between compounds that have the same nominal mass but different elemental formulas. For instance, a compound like C₈H₁₁N₃O (nominal mass 169) has a calculated exact mass of 169.09021 Da. The precision of HRMS, typically to four or more decimal places, allows for the confident assignment of the correct molecular formula, a critical first step in structural elucidation.
Table 1: Comparison of Exact Masses for Isobaric Compounds
| Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |
| C₇H₇NO₂S | 169 | 169.01975 |
| C₈H₁₁N₃O | 169 | 169.09021 |
| C₁₀H₁₅N | 169 | 169.12045 |
| C₉H₁₁O₂ | 169 | 169.07593 |
This interactive table illustrates how HRMS distinguishes between compounds with the same integer mass.
Experimental determination of the molecular ion peak at m/z 169.0198 would provide strong evidence for the presence and elemental composition of this compound in a sample.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Upon ionization, the molecular ion [M-H]⁻ or [M+H]⁺ of this compound would be selected in the first mass analyzer. Collision-induced dissociation (CID) would then likely initiate fragmentation at the weakest bonds. Plausible fragmentation pathways include:
Decarbonylation/Decarboxylation: Loss of CO or COS.
Cleavage of the C-N bond: This could lead to fragments corresponding to the hydroxyphenyl portion and the carbamothioic acid moiety.
Loss of small molecules: Elimination of H₂S from the thiocarboxylic acid group or H₂O from the phenolic hydroxyl group.
Table 2: Predicted MS/MS Fragments for this compound (Precursor Ion [M+H]⁺, m/z 170.0276)
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 152.0171 | [M+H - H₂O]⁺ |
| 137.0351 | [M+H - H₂S]⁺ |
| 124.0393 | [M+H - COS]⁺ |
| 107.0497 | [HOC₆H₄NH₂]⁺ |
| 77.0391 | [C₆H₅]⁺ |
This interactive table presents potential fragment ions that could be observed in an MS/MS experiment, aiding in the structural confirmation.
Analysis of these fragmentation patterns provides a fingerprint of the molecule, confirming the connectivity of its constituent parts.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Formation Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing non-covalent complexes, such as those formed between an organic ligand and a metal ion. nih.gov The functional groups within this compound—specifically the phenolic hydroxyl group and the nitrogen and sulfur atoms of the thioamide group—present potential coordination sites for metal ions.
Studies on similar molecules, such as the complexation of N-(4-hydroxyphenyl)acetamide (paracetamol) with Fe(III) ions, have demonstrated the utility of ESI-MS in characterizing the resulting complexes. openaccessjournals.com In such an experiment, a solution containing this compound and a metal salt would be analyzed. The resulting mass spectrum would be expected to show ions corresponding to the free ligand as well as new, higher mass-to-charge ratio peaks corresponding to the metal-ligand complex.
For example, the formation of a 2:1 ligand-to-metal complex with Fe(III) would be expected to produce a distinct ion peak. The stoichiometry and stability of such complexes can be investigated by varying the concentration of the reactants. This technique is invaluable for studying the coordination chemistry and potential biochemical interactions of the compound. openaccessjournals.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, a hypothetical analysis based on its structure allows for the prediction of key solid-state features.
The presence of multiple hydrogen bond donors (the phenolic -OH and the amide N-H) and acceptors (the phenolic oxygen, the thiocarbonyl sulfur, and potentially the nitrogen atom) suggests that this compound would engage in extensive intermolecular hydrogen bonding in the solid state. These interactions are expected to dominate the crystal packing.
Plausible hydrogen bonding motifs include:
Dimeric Structures: Molecules could form centrosymmetric dimers through N-H···S=C or O-H···S=C hydrogen bonds.
Chains or Sheets: Head-to-tail hydrogen bonding interactions, such as O-H···S or N-H···O, could link molecules into one-dimensional chains or two-dimensional sheets. The phenolic hydroxyl group could interact with the thiocarbonyl sulfur of a neighboring molecule, creating a robust network.
These hydrogen bonding networks are critical in determining the physical properties of the solid, such as its melting point and solubility.
A crystallographic analysis would provide precise measurements of all bond lengths and angles. Of particular interest would be the C-S and C-N bond lengths of the thioamide group, which would give insight into the degree of double bond character and electron delocalization.
Furthermore, the torsional angles would define the molecule's conformation. Key conformational features to be determined would include:
The degree of planarity of the thioamide group.
The rotational angle between the phenyl ring and the carbamothioic acid substituent. This conformation is influenced by the balance between steric hindrance and the potential for extended conjugation.
Insights from the crystal structures of related compounds, such as other N-aryl thioamides or hydroxyphenyl derivatives, are often used to build hypotheses about the likely structural parameters of the target compound. ekb.eg
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the chromophores present in its structure: the substituted benzene ring and the carbamothioic acid moiety.
The aromatic ring is expected to give rise to strong absorptions in the UV region, typically corresponding to π → π* transitions. The presence of substituents (the hydroxyl and carbamothioic acid groups) on the phenyl ring will shift these absorption maxima (λ_max) compared to unsubstituted benzene. The electron-donating hydroxyl group and the properties of the thioamide group will influence the energy of these transitions. Phenyl-substituted derivatives of other systems are known to exhibit absorption bands in the 340-400 nm range. researchgate.net
The thiocarbonyl group (C=S) also has characteristic electronic transitions, including a lower energy n → π* transition, which is formally forbidden but often observed as a weak absorption band at longer wavelengths, potentially extending into the visible region.
Table 3: Expected Electronic Transitions for this compound
| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |
| Substituted Benzene Ring | π → π | 200 - 240 (strong) |
| Substituted Benzene Ring | π → π | 260 - 300 (medium to weak) |
| Thiocarbonyl (C=S) | n → π* | 350 - 450 (weak) |
This interactive table summarizes the likely UV-Vis absorption bands based on the functional groups present in the molecule.
The exact position and intensity of these bands can be influenced by the solvent polarity, providing further information about the nature of the electronic transitions. science-softcon.de
Electronic Transitions and Absorption Maxima Analysis
The electronic absorption spectrum of this compound is characterized by distinct absorption bands in the ultraviolet (UV) region, which are attributed to electronic transitions within the molecule. The primary chromophores responsible for these absorptions are the phenyl ring and the thiocarbonyl (C=S) group within the thiourea moiety.
The electronic spectra of thiourea and its derivatives typically exhibit two main absorption bands. These are assigned to a high-intensity band corresponding to a π → π* transition and a lower-intensity band resulting from an n → π* transition. The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, often associated with the aromatic system and the C=S bond. The n → π* transition involves the excitation of a non-bonding electron, typically from the sulfur atom, to a π* antibonding orbital of the thiocarbonyl group.
For the parent compound, thiourea, absorption maxima are observed around 196-202 nm and 235-236 nm. The introduction of a 4-hydroxyphenyl group to the thiourea structure is expected to influence the positions of these absorption maxima. The hydroxyl (-OH) and amino (-NH) groups can act as auxochromes, modifying the energy of the electronic transitions. The presence of the phenyl ring introduces further π-system interactions.
Detailed research findings indicate that the electronic transitions in substituted thioureas can be complex, often involving intramolecular charge transfer (ICT). In the case of this compound, the electron-donating nature of the hydroxyl group can facilitate charge transfer from the phenyl ring to the thiourea moiety upon electronic excitation.
While specific high-resolution spectral data for this compound is not extensively documented in publicly available literature, a representative analysis based on closely related N-arylthiourea derivatives allows for the characterization of its expected electronic transitions.
| Transition Type | Typical Wavelength Range (nm) | Description |
| π → π | 200 - 250 | High-intensity transition involving the phenyl ring and C=S group. |
| n → π | 280 - 320 | Lower-intensity transition of a non-bonding electron from the sulfur atom. |
| Intramolecular Charge Transfer (ICT) | 300 - 350 | Transition involving charge displacement from the hydroxyphenyl donor to the thiourea acceptor. |
Solvent Effects on Electronic Spectra
The electronic absorption spectrum of a molecule can be significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited electronic states of the solute molecule. By studying the spectral shifts in various solvents of differing polarity, valuable information about the nature of the excited state and the specific interactions between the solute and solvent can be obtained.
For this compound, the presence of both hydrogen bond donating (-OH, -NH) and accepting (C=S) groups, as well as a polarizable aromatic system, suggests that its electronic spectra will be sensitive to solvent polarity and hydrogen bonding capabilities.
In polar solvents, a bathochromic (red) shift of the π → π* transition is often observed. This is because the excited state, which is generally more polar than the ground state, is stabilized to a greater extent by the polar solvent. Conversely, the n → π* transition may exhibit a hypsochromic (blue) shift with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with protic solvents, which increases the energy required for the transition.
The study of solvatochromic shifts in a range of solvents provides insights into the change in dipole moment of the molecule upon transition to the excited state. While specific experimental data for this compound across a wide array of solvents is limited in readily accessible sources, the expected trends can be summarized.
| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) for π → π | Expected λmax (nm) for n → π |
| n-Hexane | 1.88 | Shorter Wavelength | Longer Wavelength |
| Dioxane | 2.21 | ↓ | ↑ |
| Chloroform | 4.81 | ↓ | ↑ |
| Ethanol | 24.55 | ↓ | ↑ |
| Methanol | 32.6 | ↓ | ↑ |
| Acetonitrile | 37.5 | ↓ | ↑ |
| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | Longer Wavelength | Shorter Wavelength |
| Water | 80.1 | Longest Wavelength | Shorter Wavelength |
Note: The table indicates expected trends (shifts) rather than precise values due to the lack of specific experimental data in the searched literature. A downward arrow (↓) indicates a likely hypsochromic shift (to shorter wavelength) and an upward arrow (↑) indicates a likely bathochromic shift (to longer wavelength) relative to a non-polar solvent.
Mechanistic Research and Advanced Applications of 4 Hydroxyphenyl Carbamothioic Acid Derivatives
Exploration in Agrochemical Research
The thiocarbamate functional group is a well-known pharmacophore in agrochemicals, valued for its diverse biological activities. The incorporation of a 4-hydroxyphenyl group could further modulate this activity, potentially enhancing efficacy or altering the mode of action.
Herbicidal Mechanisms of Action
Thiocarbamate herbicides are a recognized class of agrochemicals, primarily used for controlling grassy weeds. Their principal mechanism of action is the inhibition of lipid synthesis. nih.gov Specifically, they disrupt the formation of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and surface waxes. This inhibition leads to a failure in cell division and elongation in emerging shoots and roots, ultimately causing the death of susceptible weed seedlings. nih.gov
While direct research on (4-hydroxyphenyl)carbamothioic acid-based herbicides is not prominent, related structures containing a 4-hydroxybenzyl or hydroxyphenyl moiety have shown herbicidal effects. For instance, derivatives of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one have demonstrated activity against various weeds. nih.gov These compounds act as proherbicides, targeting the enzyme adenylosuccinate synthetase after in-vivo phosphorylation. nih.gov This suggests that the hydroxyphenyl group can be a key component in molecules designed to disrupt critical plant metabolic pathways.
Another relevant class, aryloxyphenoxypropionates (APPs), which share a phenolic feature, are known inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme, another critical step in fatty acid synthesis. mdpi.com The design of novel herbicides often involves combining motifs from different classes, indicating that a hybrid structure incorporating a thiocarbamate and a hydroxyphenyl group could potentially target lipid synthesis through established or novel mechanisms. mdpi.comresearchgate.net
Insecticidal Activity and Neurological Targets
Carbamate (B1207046) insecticides are a major class of neurotoxic agents. Their primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, carbamates cause an accumulation of acetylcholine at the synapse, leading to continuous nerve stimulation, paralysis, and death of the insect.
Research on novel carbamate derivatives has sought to enhance potency and selectivity. One study synthesized a series of carbamate heterodimers designed to interact with both the catalytic and peripheral sites of the AChE enzyme. nih.gov A derivative featuring a phenyl N-methylcarbamate moiety demonstrated significantly increased AChE inhibition and potent insecticidal activity against aphids. nih.gov This work underscores that modifications to the phenyl portion of a carbamate structure can dramatically influence its interaction with neurological targets. The inclusion of a 4-hydroxyphenyl group in a carbamothioic acid structure could similarly modulate binding affinity to AChE or other neurological receptors, representing a viable strategy for developing new insecticidal agents.
Contributions to Materials Science and Engineering
The functional groups present in this compound—a phenolic hydroxyl group, an amide linkage, and a thiocarbonyl group—offer multiple avenues for application in materials science, from polymer chemistry to nanotechnology.
Precursors for Polymer Synthesis and Modification
Phenolic compounds are fundamental building blocks for various polymers, most notably phenol-formaldehyde resins. The hydroxyl group provides a reactive site for polymerization reactions. Similarly, the carbamothioic acid moiety offers unique reactivity. Thiocarbamates and related compounds like dithiocarbamates are used in a specialized polymerization technique known as reversible addition-fragmentation chain-transfer (RAFT) polymerization. This method allows for the synthesis of polymers with well-defined architectures and molecular weights.
The dual functionality of a this compound derivative could allow it to act as a versatile monomer or modifying agent. The phenolic group could be used for incorporation into polyester (B1180765) or polycarbonate backbones, while the thiocarbamate portion could serve as a RAFT agent or be used for post-polymerization modification, enabling the attachment of other functional molecules or the cross-linking of polymer chains.
Role in Nanoparticle Synthesis and Stabilization
The synthesis of stable, functional nanoparticles (NPs) is a major focus of nanotechnology. The surface of a nanoparticle must be coated with a stabilizing agent (or capping agent) to prevent aggregation and control growth. Sulfur-containing compounds, such as thiols and dithiocarbamates, are excellent capping agents for noble metal nanoparticles like gold (Au) and silver (Ag) due to the strong affinity of sulfur for these metals.
A this compound derivative could serve as an effective stabilizer in nanoparticle synthesis. The thiocarbonyl sulfur would bind strongly to the nanoparticle surface, providing a robust anchor. beilstein-journals.org The outward-facing hydroxyphenyl group would then impart specific properties to the nanoparticle surface, such as hydrophilicity and the potential for further chemical modification. This functional handle could be used to attach drugs, proteins, or other targeting ligands, making the nanoparticles suitable for biomedical applications like drug delivery or sensing. nih.gov
Ligand Design for Coordination Chemistry and Metal Complexation
The inherent structural features of this compound derivatives make them highly effective ligands for coordination chemistry. The thiourea (B124793) core, characterized by the N-(C=S)-N fragment, possesses both soft (sulfur) and hard (nitrogen, and in this case, the phenolic oxygen) donor atoms. nih.gov This duality allows these molecules to act as versatile ligands, forming stable complexes with a wide range of metal ions.
Research into 1,3-disubstituted thiourea derivatives has highlighted their significant potential as precursors in the synthesis of various heterocyclic compounds and as potent ligands for metal complexation. nih.gov The presence of two acidic protons on the nitrogen atoms, along with the thiocarbonyl and, in this specific scaffold, a phenolic hydroxyl group, provides multiple coordination sites. nih.gov For instance, related thiazolidin-4-one structures, synthesized from thiourea precursors, have been shown to act as dibasic tridentate OOS donor ligands, coordinating with metals like Co(II), Ni(II), and Cd(II). csbsju.edu
The coordination process can be monitored using spectroscopic techniques. In infrared (IR) spectroscopy, the coordination of a metal through the sulfur atom of the thiourea group typically results in a characteristic shift of the C=S stretching vibration to a lower frequency. According to the Hard and Soft Acids and Bases (HSAB) principle, the soft sulfur donor atom shows a high affinity for soft metal ions. This predictable coordination behavior makes these derivatives valuable in the design of specific metal-sequestering agents and catalysts.
Applications in UV Absorption and Photoprotection
The electronic structure of this compound derivatives is conducive to absorbing ultraviolet (UV) radiation, suggesting potential applications in photoprotection. The combination of the phenolic ring and the thiocarbonyl group creates a chromophoric system capable of undergoing electronic transitions upon absorbing UV light.
Studies on related phenolic thiourea and 1,3-di(substituted-phenyl)-thiourea compounds confirm their activity in the UV-visible region. researchgate.net The UV-Vis spectra of these compounds typically display absorption bands that correspond to π-π* and n-π* electronic transitions. For example, one investigation found that certain phenolic thiourea derivatives exhibited absorption peaks between 275 nm and 432 nm. researchgate.net This range covers parts of both the UVA and UVB spectra, which are critical for photoprotection.
Furthermore, derivatives incorporating the thiourea moiety into heterocyclic systems, such as thiazoles, have demonstrated excellent photostability. nih.gov High photostability is a crucial characteristic for any compound intended for use in photoprotective applications, as it ensures the molecule can dissipate absorbed UV energy without undergoing rapid degradation. This inherent UV absorption capability, coupled with good photostability, positions these derivatives as promising candidates for development as active ingredients in sunscreens and other light-stabilizing materials.
Mechanistic Insights into Enzyme Inhibition and Biological Target Modulation
The structural motif of this compound is a key pharmacophore that has been explored for the inhibition of various enzymes critical to disease pathways.
Inhibition of Viral Enzymes (e.g., SARS-CoV-2 Mpro, HIV-1 Reverse Transcriptase)
HIV-1 Reverse Transcriptase (RT): (Thio)carboxanilide derivatives are recognized as potent and selective non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). researchgate.net These molecules bind to a hydrophobic pocket near the enzyme's active site, inducing conformational changes that inhibit its function. researchgate.net Modeling studies of RT complexed with thiocarboxanilide inhibitors show that their stability is derived from hydrogen bonding with amino acid residues like Lys101 and significant hydrophobic interactions with Leu100, Val106, Tyr188, and Phe227. researchgate.net The thiocarbonyl group of some derivatives also engages in important hydrophobic interactions with Trp229. researchgate.net
SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro) of SARS-CoV-2 is a primary target for antiviral drug development. acs.org Effective inhibition of Mpro often involves covalent bonding with the catalytic Cys145 residue or specific non-covalent interactions. researchgate.net While the this compound structure has not been explicitly reported as an Mpro inhibitor, its features are relevant to inhibitor design. The S1 pocket of the Mpro active site, once thought to require a hydrophilic moiety, has been shown to accommodate hydrophobic side chains as well. researchgate.net The design of novel inhibitors often focuses on establishing crucial hydrogen bonds with residues like His163. dokumen.pub The phenolic hydroxyl and amide groups of a this compound derivative could potentially serve as hydrogen bond donors or acceptors to interact with key residues within the Mpro active site, making this scaffold a plausible starting point for designing new Mpro inhibitors.
Modulation of Cholinesterase and Monoamine Oxidase Activities
Cholinesterase (ChE): Derivatives containing the (thio)carbamate structure have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. researchgate.net In one study, O-aromatic N,N-disubstituted (thio)carbamates demonstrated weak to moderate inhibition of both cholinesterases, with some derivatives showing greater efficacy against AChE than the established drug rivastigmine. researchgate.netdntb.gov.ua For example, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a notable AChE inhibitor. researchgate.net Molecular docking studies suggest that these compounds can act as non-covalent inhibitors, interacting with the peripheral anionic site of the enzymes. researchgate.net
| Compound | Target Enzyme | IC50 (µM) |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 researchgate.net |
| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 researchgate.net |
| 17-hydroxycativic acid derivative (3c) | AChE | 3.2 thegoodscentscompany.com |
Monoamine Oxidase (MAO): Monoamine oxidase inhibitors are critical for treating neurodegenerative disorders like Parkinson's disease. core.ac.ukacs.org Research on substituted amphetamines has shown that derivatives with electron-donating, unbranched, alkylthio substituents at the para-position of a phenyl ring can be potent and selective MAO-A inhibitors. While structurally different, this highlights the importance of the sulfur atom and phenyl ring in MAO inhibition. Other studies have identified potent and selective MAO-B inhibitors from different chemical classes, such as pyridazinobenzylpiperidine derivatives. acs.org For instance, compound S5 from this class showed potent MAO-B inhibition with an IC50 value of 0.203 µM and was found to be a competitive, reversible inhibitor. acs.org The this compound scaffold, with its phenolic and thioamide groups, offers a template that could be modified to target the active sites of MAO-A or MAO-B.
| Compound | Target Enzyme | IC50 (µM) |
| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | 0.203 acs.org |
| Pyridazinobenzylpiperidine Derivative (S16) | MAO-B | 0.979 acs.org |
| Pyridazinobenzylpiperidine Derivative (S15) | MAO-A | 3.691 acs.org |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 core.ac.uk |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 core.ac.uk |
Studies on Nitric Oxide Production Inhibition in Cellular Systems
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is associated with inflammatory diseases. mdpi.com Therefore, inhibiting NO production is a key therapeutic strategy. The phenolic moiety is a well-established pharmacophore for this activity. Flavonoids containing a 4-hydroxyphenyl group, such as genistein, have been shown to inhibit nitrite (B80452) production in macrophages. In one study, 3'-amino-4'-hydroxyflavone was found to be the most potent inhibitor of nitrite production among the tested aminoflavones.
Research on various plant extracts and their isolated compounds confirms this trend. Apigenin, a flavonoid, significantly inhibited NO production with an IC50 of 19.23 µg/ml. Similarly, compounds isolated from Polygonum multiflorum showed potent inhibitory activity against NO production in RAW264.7 cells, with IC50 values as low as 7.6 µM. mdpi.com The presence of the 4-hydroxyphenyl group in the this compound structure is a strong indicator that its derivatives could modulate immune responses by controlling nitric oxide production.
Environmental Monitoring and Sensing Applications
Thiourea derivatives are extensively utilized as chemosensors for the detection of environmental pollutants, particularly metal cations and anions. researchgate.net Their ability to form complexes with metals, often resulting in a colorimetric or fluorescent response, makes them ideal for sensor development. researchgate.net The nitrogen and sulfur atoms in the thiourea backbone provide coordination sites that can selectively bind to specific ions. researchgate.net
These sensors have been designed for a wide array of metal ions, including Cu²⁺, Pb²⁺, Hg²⁺, and Fe³⁺. researchgate.net For example, a sensor based on N1,N3-bis[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]isophthalamide immobilized in a polymer membrane showed a Nernstian response to copper ions with a detection limit of 6.24 × 10⁻⁷ M. The selectivity of these sensors is a key advantage, allowing for the detection of target ions even in the presence of other competing cations.
Beyond metal cations, thiourea-based receptors are also effective for anion sensing. They are known to be effective receptors for chloride, with the complexation of the anion influencing the redox properties of an attached signaling unit. The combination of a phenolic group, which can also participate in binding or signaling, with a thiourea receptor in the this compound framework offers a promising platform for creating new, highly selective, and sensitive chemical sensors for environmental monitoring. researchgate.net
Development of Biosensors for Phenolic Compound Detection
The detection of phenolic compounds is of significant interest due to their widespread presence in the environment as pollutants and their role as important molecules in various industrial and biological processes. This compound and its derivatives, containing both a phenolic hydroxyl group and a thiocarbamate moiety, present a unique structural motif that can be exploited for the development of specialized biosensors. Research in this area focuses on the principle of biorecognition, where a biological component with high specificity for the target analyte is integrated with a transducer to generate a measurable signal.
Enzyme-based biosensors, particularly those utilizing phenol (B47542) oxidases like tyrosinase and laccase, are a primary focus for the detection of phenolic compounds. nih.gov These enzymes catalyze the oxidation of phenols to quinones, a reaction that can be monitored electrochemically. nih.gov The (4-hydroxyphenyl) moiety of the target compound and its derivatives can serve as a substrate for these enzymes. The general mechanism involves the enzymatic oxidation of the phenolic hydroxyl group, leading to the formation of a corresponding quinone. This conversion can be detected by monitoring the reduction of the quinone back to the hydroquinone (B1673460) at an electrode surface, generating a current proportional to the concentration of the phenolic compound.
The sensitivity and selectivity of these biosensors can be enhanced through various strategies. One approach involves the immobilization of the enzyme onto nanostructured materials, such as gold nanoparticles, magnetic nanoparticles, or carbon nanotubes. nih.govresearchgate.net These nanomaterials provide a high surface area for enzyme loading and can facilitate electron transfer, thereby amplifying the electrochemical signal. researchgate.net For instance, studies have shown that the use of nickel nanoparticles as an enzyme immobilization platform can lead to low detection limits for phenolic compounds. nih.gov
Another strategy to improve biosensor performance is the use of multi-enzyme systems. For example, a bienzyme system consisting of a phenol oxidase and another enzyme, such as glucose dehydrogenase, can be employed to amplify the signal. researchgate.net In such a system, the quinone product of the phenol oxidase reaction can be enzymatically or non-enzymatically reduced back to the phenol, which is then re-oxidized by the oxidase, leading to a cyclic reaction and a significantly amplified signal.
While direct research on biosensors specifically for this compound is limited, the principles established for other phenolic compounds provide a strong foundation for their development. The key would be to optimize the enzyme and immobilization matrix to achieve the desired sensitivity and selectivity for this particular class of compounds.
Table 1: Comparison of Enzyme-Based Biosensors for Phenolic Compound Detection
| Enzyme System | Immobilization Matrix | Detection Principle | Potential Advantages for this compound Derivatives |
| Tyrosinase | Carbon Nanotubes | Amperometric | High surface area, enhanced electron transfer |
| Laccase | Gold Nanoparticles | Amperometric | Good biocompatibility, stable immobilization |
| Tyrosinase-Glucose Dehydrogenase | Agar-agar Gel | Amperometric | Signal amplification through substrate recycling |
Chemical Transformation in Environmental Systems
The environmental fate of this compound and its derivatives is primarily governed by their chemical structure, which includes a hydrolyzable thiocarbamate linkage and a phenolic ring susceptible to oxidative processes. While specific studies on this exact compound are scarce, the transformation pathways can be inferred from the extensive research on thiocarbamate herbicides and other phenolic compounds. ucanr.edunih.gov
Thiocarbamates are known to be relatively stable to chemical hydrolysis in the absence of microbial activity but can be degraded under the influence of soil microorganisms. ucanr.edu The primary mechanism of microbial degradation often involves the hydrolysis of the ester or thioester linkage, leading to the formation of the corresponding alcohol (in this case, 4-aminophenol), a thiol, and carbon dioxide. ucanr.edu
Another significant transformation pathway for thiocarbamates is sulfoxidation. who.int This process, which can be both biotic and abiotic, involves the oxidation of the sulfur atom to form a sulfoxide (B87167), which can be further oxidized to a sulfone. who.int These sulfoxide and sulfone metabolites are generally more water-soluble and can be more reactive than the parent compound. epa.gov
The phenolic moiety of this compound introduces additional transformation routes. The hydroxyl group makes the aromatic ring susceptible to attack by hydroxyl radicals, which are key reactive species in advanced oxidation processes in water treatment and can also be generated through photochemical reactions in the environment. This can lead to the hydroxylation of the ring and eventual ring cleavage.
Furthermore, the presence of both the thiocarbamate and the phenolic group could lead to complex interactions and the formation of various transformation products. The rate and extent of these transformations are influenced by environmental factors such as pH, temperature, microbial population, and the presence of other organic and inorganic substances. who.int For instance, the persistence of thiocarbamate herbicides in soil has been shown to be affected by prior exposure of the soil to similar compounds, suggesting an adaptation of the microbial community. cambridge.org
Table 2: Potential Environmental Transformation Pathways of this compound
| Transformation Pathway | Key Reactants/Conditions | Primary Transformation Products | Environmental Significance |
| Microbial Hydrolysis | Soil microorganisms | 4-Aminophenol (B1666318), Thiol, CO2 | Breakdown of the thiocarbamate structure |
| Sulfoxidation | Biotic and abiotic oxidation | This compound sulfoxide/sulfone | Increased water solubility and reactivity |
| Photochemical Degradation | UV light, photosensitizers | Hydroxylated derivatives, ring cleavage products | Transformation in sunlit surface waters |
| Abiotic Hydrolysis | Water (slow) | 4-Aminophenol, Thiol, CO2 | Slow degradation in the absence of microbes |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for preparing (4-Hydroxyphenyl)carbamothioic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of 4-hydroxyphenyl isothiocyanate with alcohols or amines under basic conditions. For example, analogous carbamothioic esters (e.g., carbamothioic acid, (4-methylphenyl)-, S-propyl ester) are synthesized by reacting aryl isothiocyanates with alcohols in the presence of sodium hydroxide . Optimize reaction parameters (e.g., solvent polarity, temperature) to enhance yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., -OH, C=S) by comparing peaks to reference spectra of similar hydroxyphenyl compounds .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS, as demonstrated for 2-hydroxy-3-(4-hydroxyphenyl)propanoate .
- NMR : Use H and C NMR to resolve aromatic protons and carbamate/thioester linkages.
Advanced Research Questions
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25–60°C. Monitor degradation via HPLC or TLC, referencing safety guidelines for hydroxyphenyl derivatives, which recommend avoiding prolonged storage due to potential decomposition .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) can model electronic transitions and frontier molecular orbitals. For vibrational analysis, MP2/6-31G(d) methods have been applied to hydroxyphenyl derivatives to compute harmonic wavenumbers and optimize geometries .
Q. How should conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved when analyzing derivatives of this compound?
- Methodological Answer : Cross-validate results using complementary techniques:
- 2D NMR (e.g., COSY, HSQC) to resolve ambiguous proton assignments.
- X-ray crystallography for definitive structural confirmation, as seen in studies on 4-hydroxyphenyllactic acid .
Q. What strategies are recommended for optimizing the yield of this compound derivatives in multi-step organic syntheses?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield the hydroxyl group during reactive steps, as demonstrated in chiral hydroxyphenyl compound syntheses .
- Catalysis : Explore palladium or enzyme-mediated coupling to enhance regioselectivity .
Data Contradiction and Mechanistic Analysis
Q. What experimental approaches can address discrepancies in observed vs. predicted reaction outcomes for this compound derivatives?
- Methodological Answer :
- Kinetic Studies : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy.
- Isotopic Labeling : Use O or S isotopes to trace mechanistic pathways in carbamate/thioester bond formation.
Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
